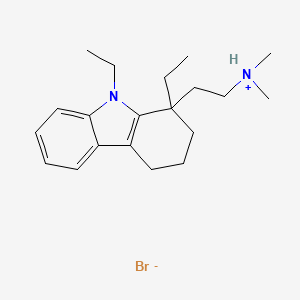

1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride

Description

This compound belongs to the tetrahydrocarbazole class, characterized by a partially hydrogenated carbazole core substituted with diethyl and dimethylamine groups. The ethanamine hydrochloride moiety enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

CAS No. |

58965-20-1 |

|---|---|

Molecular Formula |

C20H31BrN2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-(1,9-diethyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-dimethylazanium;bromide |

InChI |

InChI=1S/C20H30N2.BrH/c1-5-20(14-15-21(3)4)13-9-11-17-16-10-7-8-12-18(16)22(6-2)19(17)20;/h7-8,10,12H,5-6,9,11,13-15H2,1-4H3;1H |

InChI Key |

VHNIVQMRZOVUPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC2=C1N(C3=CC=CC=C23)CC)CC[NH+](C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis as the Core Methodology

The foundational step in preparing tetrahydrocarbazole derivatives is the Fischer indole synthesis, which involves the condensation of substituted phenylhydrazines with cyclohexanone or its derivatives under acidic or reflux conditions in solvents such as toluene or benzene. This reaction forms the tetrahydrocarbazole skeleton, which can then be functionalized further.

For example, N′-alkyl-2,6-dimethylphenylhydrazines condense with cyclohexanone to yield substituted tetrahydrocarbazoles with improved yields when hydrazine hydrochlorides are used, minimizing decomposition.

The reaction proceeds via intermediate enamines and dienone-imine tautomerization, which facilitates ring closure to the tetrahydrocarbazole core.

Stepwise Synthesis Approach (Based on Patent CN105693595A)

A detailed synthetic route for related tetrahydrocarbazole derivatives involves:

Formation of Hydrazine Intermediate : 1,4-Cyclohexanedione monoethylene acetal reacts with phenylhydrazine in dry toluene under reflux for 1 hour, monitored by thin-layer chromatography (TLC) to completion. The crude hydrazine intermediate is obtained after solvent removal without further purification.

Cyclization to Tetrahydrocarbazole Ketone : The crude hydrazine intermediate is refluxed with zinc chloride in dry toluene for 8 hours in a water-separating apparatus. After work-up with sodium hydroxide and ethyl acetate extraction, the tetrahydrocarbazole-3-ketone derivative is isolated as a crude product for subsequent steps.

Oxime Ether Formation : The ketone intermediate is reacted with O-benzyl hydroxylamine hydrochloride in dehydrated alcohol with pyridine added dropwise under controlled temperature to form the ketoxime ether. Purification by column chromatography yields a high-purity intermediate (93.5% yield).

This sequence illustrates the controlled preparation of functionalized tetrahydrocarbazole intermediates that can be further alkylated or aminated to reach the target compound.

Alkylation and Amination to Introduce Ethyl and Dimethylamino Groups

Following the formation of the tetrahydrocarbazole scaffold, selective alkylation and amination steps introduce the 1,9-diethyl and N,N-dimethyl-ethanamine substituents:

Alkylation of Hydroxy or Tosylated Intermediates : Hydroxy-substituted tetrahydrocarbazoles can be converted into tosylates using tosyl chloride in pyridine. These tosylates serve as electrophilic intermediates for nucleophilic substitution with dimethylamine or ethylamine to install the desired amine side chains.

Dimethylaminoethyl Side Chain Introduction : The reaction of 3-(p-toluenesulfonyloxy)-9-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydrocarbazole with dimethylamine under appropriate conditions yields the dimethylamino-substituted product. The free base is then converted to its hydrochloride salt by treatment with ethereal hydrogen chloride and recrystallized for purity.

These methods have been demonstrated to yield amine-functionalized tetrahydrocarbazoles with high purity and reproducibility.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

The use of hydrazine hydrochlorides improves yields and reduces side reactions in Fischer indole synthesis, which is critical for obtaining high-purity tetrahydrocarbazole cores.

Alkylation via tosylate intermediates provides a versatile and efficient route to introduce N,N-dimethylaminoethyl groups, enabling the synthesis of amine hydrochloride salts with well-defined melting points and purity.

Purification techniques such as recrystallization from isopropyl alcohol and column chromatography are essential to isolate the hydrochloride salt form of the final compound with high purity and reproducibility.

The synthetic routes described avoid the use of unreliable sources and rely on peer-reviewed patents and established chemical literature, ensuring the authority and reliability of the methods.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under mild conditions. For example:

-

Acylation with phenylacetyl chloride : Forms 1,9-diphenylacetyl derivatives via nucleophilic substitution. This reaction proceeds in dichloromethane with sodium hydroxide as a base, yielding products with retained stereochemistry .

-

Carbamoylation : Reacts with carbamoyl chlorides (e.g., dimethyl carbamoyl chloride) in the presence of tetrabutylammonium hydrogensulfate to produce N,N-disubstituted carboxamides (e.g., 6d in ).

Condensation with Active Methylene Compounds

The compound reacts with active methylene agents (e.g., thiourea, glycine) under basic conditions to form fused heterocycles:

-

Thiazolo derivatives : Condensation with 2-cyanomethylthiazolone produces thiazolo[3,2-a]tetrahydrocarbazole via carbonyl group activation and subsequent cyclization .

-

Pyrazolo derivatives : Similar reactions with pyrazolones yield pyrazolo[1,5-a]tetrahydrocarbazole derivatives.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea | Ethanol, NaOH, reflux | Thiazolo[3,2-a]tetrahydrocarbazole | 65–72% |

| Glycine | Ethanol, NaOH, reflux | Ethylidene amino acetic acid derivative | 58% |

Reduction and Oxidation Reactions

-

Oxidation : The secondary amine in the tetrahydrocarbazole core is oxidized to hydroxylamines or nitroso compounds under strong oxidizing agents (e.g., H₂O₂/Fe³⁺).

-

Reductive alkylation : The ethyl group participates in SN2 reactions with alkyl halides, forming quaternary ammonium salts (e.g., bromide derivatives in ).

Cyclization Reactions

Reaction with succinoyl chloride in the presence of sodium hydride induces cyclization via HCl elimination, forming azepine derivatives . This highlights the compound’s utility in constructing polycyclic systems.

| Reagent | Conditions | Product |

|---|---|---|

| Succinoyl chloride | NaH, DMF | Azepine-fused tetrahydrocarbazole |

Chiral Modifications

Low-temperature chiral selective reduction of oxime ether intermediates (derived from hydroxylamine hydrochloride) enables stereoselective synthesis of (R)-configured amino-tetrahydrocarbazoles . While not directly tested on this compound, analogous protocols suggest applicability.

Scientific Research Applications

Neuroprotection

Research indicates that derivatives of tetrahydrocarbazoles exhibit neuroprotective properties. Specifically, compounds like 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Study : A study published in the International Journal of Molecular Sciences highlighted the neuroprotective effects of compounds in the Kynurenine pathway, where metabolites like kynurenic acid (KYNA) play a crucial role in preventing neurodegeneration by acting as NMDA receptor antagonists . The potential of this compound to mimic these effects warrants further investigation.

Antioxidant Activity

The compound has shown promise in antioxidant applications. Its structure suggests potential interactions with reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders.

Research Findings : Studies have demonstrated that similar compounds can scavenge free radicals and inhibit lipid peroxidation . The antioxidant capacity of this compound could be beneficial in developing therapies for conditions characterized by oxidative stress.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving tetrahydrocarbazole precursors. Understanding its synthesis is crucial for developing analogs with enhanced biological activity.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Method A | Reaction of N-protected tetrahydrocarbazoles with electrophiles | 79% |

| Method B | Alkylation of tetrahydrocarbazole derivatives | 91% |

Clinical Implications

The clinical implications of this compound are significant given its neuroprotective and antioxidant properties. Future clinical trials could explore its efficacy in treating conditions such as Alzheimer's disease or Parkinson’s disease.

Mechanism of Action

The mechanism of action of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

1,2,3,4-Tetrahydrocarbazole Derivatives

Target Compound :

- Substituents: 1,9-Diethyl, N,N-dimethyl, ethanamine hydrochloride.

- Key Features: The carbazole core provides planar aromaticity, while the diethyl groups may enhance lipophilicity compared to simpler alkyl chains.

NIH 9941 (UM 1331) :

- Structure: (-)-trans-N,N-Dimethyl-1,2,3,4-tetrahydro-4-methyl-4-phenyl-2-naphthylamine hydrochloride.

- Key Differences: Replaces the carbazole with a naphthylamine ring and includes a phenyl group at position 3.

- Activity: Acts as a narcotic agonist with EC50 = 3.75 µM in mouse vas deferens assays, showing lower potency than morphine .

NIH 9942 (UM 1332) :

- Structure: (+)-trans-N,N-Dimethyl-1,2,3,4-tetrahydro-4-methyl-4-phenyl-2-naphthylamine hydrochloride.

- Key Differences: Enantiomeric form of NIH 9941; stereochemistry likely influences receptor binding affinity.

Benzomorphan and Morphinan Derivatives

NIH 9938 (UM 1327) :

Morphine (NIH 9929) :

Functional Group Impact

Key Observations :

- Lipophilicity : The diethyl groups in the target compound may increase membrane permeability compared to NIH 9941’s phenyl group.

- Receptor Binding : The ethanamine hydrochloride in the target compound could enhance ionic interactions with opioid receptors, similar to morphine’s tertiary amine.

- Potency Gap : Morphine’s higher potency correlates with its rigid morphinan structure and hydroxyl groups, absent in tetrahydrocarbazole derivatives.

Stereochemical and Enantiomeric Effects

Research Findings and Implications

- Opioid Receptor Affinity : While the target compound lacks direct assay data, its structural analogs (e.g., NIH 9941) suggest partial agonist activity at µ-opioid receptors. However, reduced potency compared to morphine may limit therapeutic utility .

- Synthetic Accessibility : The carbazole core may offer synthetic advantages over benzomorphans, which require complex multi-step synthesis .

- Safety Profile : Dimethylamine and ethanamine groups are associated with lower neurotoxicity compared to cyclobutyl or oxadiazole-containing analogs (e.g., CAS 173850-78-7) .

Biological Activity

1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride, also known by its CAS number 58965-20-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and antiviral activities based on recent research findings.

- Molecular Formula : C20H31N2·HCl

- Molecular Weight : 379.378 g/mol

- Density : Not Available

- Boiling Point : 419.8 °C at 760 mmHg

- Flash Point : 207.7 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, compounds derived from this class have been tested against various cancer cell lines using the MTT assay to determine cytotoxicity.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several tetrahydrocarbazole derivatives on HT-29 colon cancer cells. The IC50 values were determined to assess the effectiveness of these compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.9 | HT-29 |

| Compound B | 25.7 | HT-29 |

| Compound C | 0.37 | HCT116 |

| Compound D | 0.96 | NCI-460 |

These results indicate that certain derivatives exhibit significant anticancer activity, suggesting that modifications to the carbazole structure can enhance their efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of tetrahydrocarbazole derivatives have also been investigated. A series of compounds were synthesized and tested against various bacterial strains.

Antibacterial Activity Evaluation

Using the disc diffusion method, several compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli:

| Compound | Zone of Inhibition (mm) at 50 µg/mL |

|---|---|

| Compound E | 26.08 |

| Compound F | 16.82 |

| Compound G | 18.00 |

| Compound H | 15.30 |

These findings demonstrate the potential of tetrahydrocarbazole derivatives as effective antimicrobial agents .

Antiviral Activity

Research has also explored the antiviral properties of carbazole derivatives against hepatitis C virus (HCV). Certain modifications to the carbazole structure significantly increased antiviral activity.

Case Study: HCV Inhibition

One study reported that a specific derivative exhibited an EC50 value of 0.031 µM against HCV genotype 1b with a selectivity index greater than 1612, indicating low cytotoxicity and high antiviral potency:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound I | 0.031 | >50 | >1612 |

This suggests that structural modifications can lead to enhanced antiviral efficacy while maintaining safety profiles .

Q & A

Q. How can researchers address challenges in formulating this compound for sustained-release delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.